molecular formula C7H14N2O3 B150929 tert-Butyl (2-amino-2-oxoethyl)carbamate CAS No. 35150-09-5

tert-Butyl (2-amino-2-oxoethyl)carbamate

Cat. No. B150929
CAS RN: 35150-09-5
M. Wt: 174.2 g/mol
InChI Key: RHONTQZNLFIDCQ-UHFFFAOYSA-N
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Description

The compound tert-Butyl (2-amino-2-oxoethyl)carbamate is a chemical entity that can be considered as a derivative or an intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is related to a family of compounds that are often used in organic synthesis and medicinal chemistry for the introduction of the tert-butyl carbamate protecting group or as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multiple steps, starting from basic amino acids or their derivatives. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, which demonstrates the use of amino acids as starting materials in the synthesis of complex tert-butyl carbamate derivatives . Another example is the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine, showing the versatility of amino acids in these syntheses .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The molecular structure can be elucidated using techniques such as NMR spectroscopy and mass spectrometry, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . X-ray diffraction analysis can also be used to determine the crystal structure of these compounds, providing detailed information about their three-dimensional arrangement .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of amines, as seen with N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . They can also undergo reactions such as benzylation, alkylation, and Michael additions, which are useful for the preparation of enantiomerically pure compounds . The reactivity of these compounds can be further modified by introducing different substituents, as demonstrated in the synthesis of tert-butyl-substituted carbazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their application in synthesis. The steric bulk of the tert-butyl group can affect the reactivity and selectivity of the compound in chemical reactions. The introduction of protecting groups such as Boc (tert-butoxycarbonyl) can also influence the solubility and stability of these compounds .

Scientific Research Applications

Synthesis and Intermediates

  • Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate, is used in the synthesis of biologically active compounds like omisertinib (AZD9291), a medication used for non-small cell lung cancer. It was synthesized from 4-fluoro-2methoxy-5nitroaniline with an overall yield of 81% through a rapid synthetic method (Zhao et al., 2017).

  • Glycosylative Transcarbamylation : The reaction of various tert-butyl carbamates under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates. This reaction is used to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

  • Synthesis of Carbamates : The compound tert-butyl(2-(2-(6-chlorohexy)oxy)ethyl)carbamate is prepared by protecting the amino group of 2-(2-aminoethoxy)ethanol and then condensing it with 1-bromo-6-chlorohexane. This compound is significant in synthesizing various carbamates (Wu, 2011).

Chemical Reactions and Transformations

  • CO2 Fixation by Unsaturated Amines : Tert-butyl hypoiodite (t-BuOI) is used in a cyclizative atmospheric CO2 fixation by unsaturated amines to form cyclic carbamates. This method is a significant advancement in the field of green chemistry (Takeda et al., 2012).

  • Photoredox-Catalyzed Cascade Reactions : A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been developed. This process leads to the assembly of 3-aminochromones under mild conditions, highlighting its application in synthesizing diverse amino pyrimidines (Wang et al., 2022).

Catalysis and Enzymatic Reactions

  • Lipase-Catalyzed Transesterification : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification was studied. This method led to the optically pure enantiomers of the compound, demonstrating its potential in synthesizing chiral organoselenanes and organotelluranes (Piovan et al., 2011).

  • Highly Stereoselective Asymmetric Aldol Reactions : Enantioselective syntheses of tert-butyl 2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates were achieved. These reactions are important for producing novel protease inhibitors, demonstrating the compound's significance in medicinal chemistry (Ghosh et al., 2017).

properties

IUPAC Name

tert-butyl N-(2-amino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHONTQZNLFIDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448006
Record name Boc-Glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-2-oxoethyl)carbamate

CAS RN

35150-09-5
Record name 1,1-Dimethylethyl N-(2-amino-2-oxoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35150-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(t-butoxycarbonyl)glycine (3.01 g, 17.2 mmol) in anhydrous methylene chloride (150 ml) were added 1-hydroxybenzotriazole (4.63 g, 34.3 mmol), WSC (6.60 g, 34.4 mmol) and 4-dimethylaminopyridine (210 mg, 1.72 mmol) in an ice bath. The mixture was stirred at room temperature under an atmosphere of nitrogen overnight. After checking the completion of the reaction, 28% aqueous ammonia solution was added thereto and resulting mixture was stirred for 15 minutes. After checking the completion of the reaction, the reaction mixture was partitioned between methylene chloride and saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using ethyl acetate:methanol (10:1) as the eluant to afford (carbamoylmethyl)carbamic acid t-butyl ester (717.7 mg, yield 24%) as a colorless and transparent syrup.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Fong - 2017 - researchspace.auckland.ac.nz
Natural products have always been an inspiration for drug design and continue to provide novel lead compounds for drug discovery. Natural products bearing an enamide moiety have …
Number of citations: 0 researchspace.auckland.ac.nz
BA Patel, B Abel, AM Barbuti… - Journal of medicinal …, 2018 - ACS Publications
A novel set of 64 analogues based on our lead compound 1 was designed and synthesized with an initial objective of understanding the structural requirements of ligands binding to a …
Number of citations: 24 pubs.acs.org
NS Lebedeva, YA Gubarev, ES Yurina… - Colloid and Polymer …, 2017 - Springer
This study was focused on obtaining polymer complex of 5-(4′-N-tert-butyloxycarbonylglicinaminophenyl)-10, 15, 20-triphenylporphine and 5-(4′-amonophenyl)-10, 15, 20-…
Number of citations: 10 link.springer.com
BA Patel - 2017 - search.proquest.com
P-glycoprotein (P-gp) is considered an important therapeutic target for reversal of multidrug resistance (MDR) in cancer. It recognizes a diverse range of chemically and mechanistically …
Number of citations: 2 search.proquest.com
J Jiang, JG McCoy, M Shen, CA LeClair… - Bioorganic & medicinal …, 2014 - Elsevier
A collection of αIIbβ3 integrin receptor antagonists possessing a unique MIDAS metal ion displacement mechanism of action is presented. Insight into these agents’ structure–activity …
Number of citations: 22 www.sciencedirect.com

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